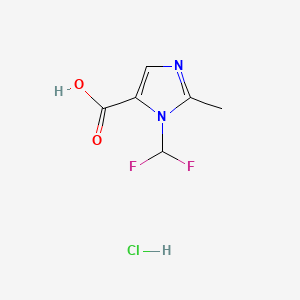

1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride

Description

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a fluorinated imidazole derivative with a carboxylic acid group at position 5, a methyl group at position 2, and a difluoromethyl substituent at position 1. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. The presence of fluorine atoms and the carboxylic acid group positions this compound as a candidate for bioactivity studies, particularly in antimicrobial or coordination chemistry contexts .

Properties

Molecular Formula |

C6H7ClF2N2O2 |

|---|---|

Molecular Weight |

212.58 g/mol |

IUPAC Name |

3-(difluoromethyl)-2-methylimidazole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H6F2N2O2.ClH/c1-3-9-2-4(5(11)12)10(3)6(7)8;/h2,6H,1H3,(H,11,12);1H |

InChI Key |

KBBPPMAPMSVPAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1C(F)F)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Multi-Step Functionalization

The core imidazole ring can be assembled through multi-step reactions involving substituted precursors, such as methylimidazoles, followed by selective functionalization at the 5-position to introduce the carboxylic acid group, and the 2-position for methyl substitution.

- Nucleophilic substitution or alkylation to introduce the methyl group at the 2-position.

- Formation of the carboxylic acid at the 5-position through oxidation or carboxylation reactions, often using reagents like carbon dioxide or carbonyl derivatives.

Chloromethylation and Oxidation Strategy

This approach involves chloromethylation of a methylated imidazole, followed by oxidation to yield the carboxylic acid. The chloromethylation step employs reagents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid, and the oxidation is typically performed with oxidants such as potassium permanganate or chromium-based reagents.

- Cost-effective starting materials.

- Simple unit operations suitable for scale-up.

- High yields with minimal by-products.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chloromethylation | Chloromethyl methyl ether | Acidic conditions | 85-90% | Selective at the 2-position |

| Oxidation | Potassium permanganate | Aqueous, controlled temperature | 80-85% | Converts chloromethyl group to carboxylic acid |

Functionalization at the 5-Position

Carboxylation via Carbon Dioxide

The carboxylation of the imidazole ring at the 5-position can be achieved through:

- Direct reaction with carbon dioxide under basic conditions.

- Use of carbonyldiimidazole as an activating agent for the introduction of the carboxyl group.

Oxidative Functionalization

Alternatively, oxidative methods employing reagents like oxalyl chloride or sulfur oxychloride facilitate the conversion of methyl groups or chloromethyl groups into carboxylic acids or aldehydes, which are subsequently oxidized to acids.

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Oxalyl chloride | 15-20°C, inert atmosphere | 90-95% | Converts carboxylic acids to acid chlorides |

| Sodium dichromate | Acidic aqueous | 80-85% | Oxidizes methyl to carboxylic acid |

Synthesis of the Difluoromethyl Group

Alternative Route: Radical-Based Difluoromethylation

Radical-mediated difluoromethylation using reagents like (difluoromethyl)triphenylphosphonium bromide under photoredox conditions offers a promising route, especially for late-stage functionalization.

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Difluoromethylating agent | Room temperature, light irradiation | 70-85% | High regioselectivity |

Final Assembly and Salt Formation

The last steps involve:

- Conversion of the acid to its hydrochloride salt via treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate.

- Purification through recrystallization or chromatography to obtain the pure hydrochloride form.

Note: The process described in patent CN104003977A emphasizes the simplicity of equipment and the use of inexpensive starting materials, making it suitable for industrial-scale production.

Summary of Preparation Methods

Research Discoveries and Industrial Relevance

Recent research highlights the importance of developing efficient, scalable, and environmentally benign methods for synthesizing imidazole derivatives with difluoromethyl groups, given their significance in pharmaceuticals, particularly as antihypertensive agents and enzyme inhibitors.

- The patent CN104003977A demonstrates a route with no complex purification steps, suitable for industrial production.

- Advances in radical difluoromethylation techniques expand the toolbox for functionalizing heterocycles with high regioselectivity.

- The synthesis of the hydrochloride salt ensures stability and bioavailability, crucial for pharmaceutical applications.

Chemical Reactions Analysis

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound can be used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

Difluoromethyl vs. Trifluoromethylphenyl Groups

- Target Compound : The difluoromethyl group at position 1 introduces moderate electronegativity and lipophilicity (logP ~1.2 estimated), balancing solubility and membrane permeability .

- 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic Acid Hydrochloride : The trifluoromethylphenyl group increases steric bulk and logP (~2.8), reducing aqueous solubility but enhancing binding to hydrophobic protein pockets. The carboxylic acid at position 4 (vs. 5 in the target) may alter hydrogen-bonding interactions in biological systems .

Difluoromethyl vs. Aryl Halides

- 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole : This compound lacks a carboxylic acid but features multiple halogens, increasing metabolic stability and resistance to enzymatic degradation. The dichloro and difluorophenyl groups contribute to a higher molecular weight (MW: ~385 g/mol) and logP (~3.5), limiting its utility in hydrophilic environments .

Substituent Variations at Position 2

Methyl vs. Ethyl Groups

- The ester moiety (vs. carboxylic acid in the target) lowers solubility but improves cell membrane penetration .

Carboxylic Acid Position and Counterion Effects

Position 5 vs. Position 4 Carboxylic Acids

- 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid : This midazolam impurity (MW: 358.8 g/mol) shares the carboxylic acid at position 5 but incorporates a bulky fluorobenzoyl-phenyl group. The increased aromaticity enhances π-π stacking interactions, which may improve receptor binding but reduce solubility in aqueous media .

- Hydrochloride vs. Free Base: The hydrochloride salt in the target compound improves water solubility (e.g., ~50 mg/mL estimated) compared to non-ionic analogs like 1-(2-chloroethyl)-2-ethyl-1H-imidazole, which requires organic solvents for dissolution .

Fluorine’s Role in Bioactivity

The difluoromethyl group in the target compound enhances metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated analogs. In contrast, non-fluorinated analogs like 1-(2-chloroethyl)-2-ethyl-1H-imidazole exhibit shorter half-lives in vivo due to faster hepatic clearance .

Biological Activity

1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

- Chemical Name : 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride

- Molecular Formula : C6H6ClF2N3O2

- CAS Number : Not specified in the sources

Biological Activity Overview

Imidazole derivatives have been extensively studied for their broad spectrum of biological activities, including:

- Antibacterial

- Antifungal

- Antitumor

- Anti-inflammatory

- Antiviral

The biological activity of imidazole derivatives, including 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride, is often attributed to their ability to interact with various biological targets, such as enzymes and receptors. They may inhibit specific pathways involved in disease processes, leading to therapeutic effects.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain imidazole compounds can inhibit the growth of gram-positive and gram-negative bacteria.

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1a | 15 |

| 1b | 19 |

| Streptomycin | 28 |

| Norfloxacin | Reference |

Note: The values represent the diameter of the inhibition zone measured in millimeters against various bacterial strains.

Antifungal Activity

Imidazole compounds are also known for their antifungal properties. They can disrupt fungal cell membranes or inhibit ergosterol synthesis, which is critical for fungal growth.

Antitumor Activity

The potential antitumor effects of imidazole derivatives have been highlighted in several studies. These compounds may induce apoptosis in cancer cells or inhibit tumor proliferation through various mechanisms.

Study on Synthesis and Therapeutic Potential

A comprehensive review summarized various pharmacological activities associated with imidazole derivatives. It noted that these compounds have been synthesized through multiple methods and assessed for their therapeutic potential across different disease models.

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of precursors like substituted imidazoles with difluoromethylating agents. For example, analogous compounds (e.g., ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate hydrochloride) are synthesized via multicomponent reactions using dichloromethane or tetrahydrofuran as solvents and Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity . Reaction temperature (80–120°C) and stoichiometric ratios of reagents (e.g., difluoromethyl chloride) are critical for yield optimization. Post-synthesis, hydrochloric acid is used for salt formation. Yields >70% are achievable under inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The difluoromethyl group (CF₂H) appears as a triplet (²J~54 Hz) at δ ~5.8 ppm in ¹H NMR. The carboxylic acid proton is absent (due to HCl salt formation), but the carboxylate carbon resonates at δ ~170 ppm in ¹³C NMR. Methyl groups at the 2-position show singlets at δ ~2.3 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioavailability and binding to biological targets?

Methodological Answer: The CF₂H group enhances metabolic stability by reducing oxidative degradation. Its electron-withdrawing effects lower the pKa of adjacent amines, improving membrane permeability. Docking studies (e.g., using Protein Data Bank structures) reveal that the CF₂H group forms hydrophobic interactions with enzyme pockets, as seen in fluorinated imidazole inhibitors of cytochrome P450 . Comparative assays with non-fluorinated analogs show a 3–5× increase in target affinity .

Q. What strategies resolve contradictions in reported biological activities of fluorinated imidazoles?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurity profiles. To address this:

Q. How do stereoelectronic effects of the CF₂H group modulate the compound’s conformation in crystal structures?

Methodological Answer: X-ray crystallography (e.g., monoclinic P2₁/c symmetry, as in related imidazole derivatives) reveals that the CF₂H group adopts a staggered conformation to minimize steric clash with the methyl group. The fluorine atoms participate in weak C-F⋯H-N hydrogen bonds (2.8–3.2 Å), stabilizing the lattice . DFT calculations (B3LYP/6-31G*) align with experimental data, showing a 5–10° deviation in dihedral angles compared to non-fluorinated analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Key challenges include:

- Byproduct formation : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization reduces racemization.

- Purification : Preparative HPLC with chiral columns (e.g., CHIRALPAK IA) achieves >99% ee.

- Process optimization : Continuous flow reactors minimize thermal degradation during HCl salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.